molecular formula Poly[(CH2:C(CH3)CO2(CH2)2N(CH3)2)-co-(CH2:C(CH3)CO2CH3)-co-(CH2:C(CH3)CO2(CH2)3CH3)]<br>C21H37NO6 B1213410 Amino methacrylate copolymer CAS No. 24938-16-7

Amino methacrylate copolymer

Cat. No. B1213410
CAS RN: 24938-16-7
M. Wt: 399.5 g/mol
InChI Key: NEDGUIRITORSKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Amino methacrylate copolymers are typically synthesized via reversible addition-fragmentation chain transfer (RAFT) polymerization. This method allows for the controlled synthesis of copolymers with well-defined molecular weights and compositions. For example, amino acid-based methacrylic monomers, such as cysteine or glutathione methacrylate, are synthesized and then polymerized to produce water-soluble copolymers with diverse morphologies, including spheres, worms, and vesicles (Ladmiral et al., 2015). The synthesis of cationic methacrylate copolymers containing primary and tertiary amino side groups demonstrates the versatility of RAFT polymerization in producing copolymers for gene transfection with controlled compositions and low cytotoxicity (Zhu et al., 2010).

Molecular Structure Analysis

The molecular structure of amino methacrylate copolymers significantly influences their properties and functionalities. The incorporation of amino acid side chains into the polymer backbone introduces chirality and specific functional groups, such as carboxyl and amino groups, which affect the copolymer's behavior in solution and its interaction with biological molecules. For instance, copolymers containing chiral amino acid moieties, such as alanine or phenylalanine methacrylates, exhibit pH-responsive behaviors and can form self-assembled structures with potential for drug delivery applications (Kumar et al., 2012).

Chemical Reactions and Properties

Amino methacrylate copolymers participate in various chemical reactions, including Michael addition reactions with acrylates and acrylamides, allowing for further functionalization and the introduction of new properties. These reactions are facilitated by the presence of primary amine groups in the copolymers, which can react with electrophilic compounds to form covalent bonds. This chemistry is utilized to modify the copolymers' properties, such as improving their solubility or introducing target-specific ligands for drug delivery systems (Read et al., 2010).

Physical Properties Analysis

The physical properties of amino methacrylate copolymers, including their solubility, thermal stability, and mechanical strength, are influenced by their molecular structure and composition. For example, the introduction of sugar-based methacrylates into the copolymer can affect its glass transition temperature and solubility in water, making it suitable for biomedical applications (Acik et al., 2017). The copolymers' thermal degradation kinetics and stability are also crucial for their processing and application in various environments.

Chemical Properties Analysis

The chemical properties of amino methacrylate copolymers, such as their reactivity, biocompatibility, and pH-responsiveness, are central to their applications in drug delivery and tissue engineering. The presence of amino groups allows for the display of reactive functional groups on surfaces, enabling the immobilization of biomolecules or drugs. Furthermore, the pH responsiveness of these copolymers can be exploited to develop smart drug delivery systems that release their cargo in response to the acidic environment of tumor tissues or endosomes (Shimomura et al., 2013).

Scientific Research Applications

1. Solubility Enhancement in Drug Delivery

  • Application Summary : Amino methacrylate copolymer is used to improve the solubility and in vitro release of poorly water-soluble drug compounds .
  • Methods of Application : The copolymer was synthesized by solvent polymerization with radical initiation and by use of a chain transfer agent . A series of drug-loaded extrudates were prepared by hot melt extrusion using the novel copolymer .
  • Results : The copolymer showed the best performance in terms of desired properties and was particularly suitable for preparing amorphous solid dispersions (ASDs) of the three model drugs .

2. Synthesis of Diblock Copolymer Nano-objects

  • Application Summary : Amino methacrylate copolymer is used in the synthesis of diblock copolymer nano-objects .
  • Methods of Application : The amino acid-based methacrylic monomer is produced by reacting either cysteine or glutathione with a commercially available methacrylate-acrylate adduct . The monomer is then used to prepare well-defined water-soluble macromolecular chain transfer agents (macro-CTAs) via RAFT polymerization .
  • Results : The copolymer nano-objects exhibit cationic character below pH 3.5 and anionic character above pH 3.5 .

3. Use as a Food Additive

  • Application Summary : Basic methacrylate copolymer (BMC) is used as a glazing agent in solid food supplements and in solid foods for special medical purposes .

4. Sustained-Release Drug Formulations

  • Application Summary : Ammonio Methacrylate Copolymers are used in oral capsule and tablet formulations to form water-insoluble film coats for sustained-release products .

5. Various Industrial Applications

  • Application Summary : Acrylate homopolymers along with their copolymers are used in various fields such as thin films, adsorption, fibers, filament coatings, lithography, lacquers, adhesives, printing inks, and binders .

6. Gene Delivery

  • Application Summary : Aminated poly (glycidyl methacrylate)s-based polymers for gene delivery not only can reduce toxicity and improve solubility, but can improve gene transfection efficiency and reduce protein aggregation .

7. Dispersant Viscosity Modifiers for Lubricating Oils

  • Application Summary : Amine-containing organo-soluble (meth)acrylic copolymers are effective dispersant viscosity modifiers for lubricating oils .

8. Use in Thin Films, Adsorption, Fibers, Filament Coatings, Lithography, Lacquers, Adhesives, Printing Inks, and Binders

  • Application Summary : Acrylate homopolymers along with their copolymers are used in various fields such as thin films, adsorption, fibers, filament coatings, lithography, lacquers, adhesives, printing inks, and binders .

9. Use in Oral Capsule and Tablet Formulations

  • Application Summary : Ammonio Methacrylate Copolymers are used in oral capsule and tablet formulations to form water-insoluble film coats for sustained-release products .

Safety And Hazards

Methacrylates have a low toxicity and consumers are unlikely to come into direct contact with them in their raw form. In manufacturing settings, people who work with this material may experience irritation, an allergic reaction, or asthma trigger .

Future Directions

The future directions of Amino Methacrylate Copolymer research could involve further exploration of its solubility-enhancing properties, as well as its potential applications in the medical and pharmaceutical fields .

properties

IUPAC Name

butyl 2-methylprop-2-enoate;2-(dimethylamino)ethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.C8H14O2.C5H8O2/c1-7(2)8(10)11-6-5-9(3)4;1-4-5-6-10-8(9)7(2)3;1-4(2)5(6)7-3/h1,5-6H2,2-4H3;2,4-6H2,1,3H3;1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDGUIRITORSKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(=C)C.CC(=C)C(=O)OC.CC(=C)C(=O)OCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24938-16-7
Record name Butyl methacrylate-dimethylaminoethyl methacrylate-methyl methacrylate copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24938-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eudragit E 12.5

CAS RN

24938-16-7
Record name Amino methacrylate copolymer [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024938167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, butyl ester, polymer with 2-(dimethylamino)ethyl 2-methyl-2-propenoate and methyl 2-methyl-2-propenoate
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 2-methyl-, butyl ester, polymer with 2-(dimethylamino)ethyl 2-methyl-2-propenoate and methyl 2-methyl-2-propenoate
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

In a 300 ml, three-necked flask, 12.6 g of N,N-di-methylaminoethyl methacrylate, 24.0 g of methyl methacrylate, 11.4 g of n-butyl methacrylate and 190 ml of toluene were heated to 80° C.-under stirring. A solution of 0.298 g of 2,2'-azobis-(2,4-dimethylvaleronitrile) in 10 ml of toluene was added to the reaction mixture, and the mixture is further heated for 2 hours. Then the same amount of 2,2'-azobis-(2,4-dimethylvaleronitrile) was again added to the reaction mixture, and the mixture was further heated under stirring for 2 hours. The mixture was allowed to stand at room temperature, and was poured into 1 l of n-hexane. The produced precipitate was collected on a filter, washed with two 200 ml portions of n-hexane and dried to obtain 43.7 g (yield: 91%) of the desired polymer as white solid.
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0.298 g
Type
catalyst
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Four
Yield
91%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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